REACTION_CXSMILES
|
O=S(Cl)Cl.C(OC([N:12]1[CH2:17][CH2:16][C:15]2([CH2:22][CH2:21][CH:20]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][CH2:18]2)[CH2:14][CH2:13]1)=O)(C)(C)C.[CH3:27]O>>[CH2:16]1[C:15]2([CH2:18][CH2:19][CH:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH2:21][CH2:22]2)[CH2:14][CH2:13][NH:12][CH2:17]1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 2 d
|
Duration
|
2 d
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CNCCC12CCC(CC2)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |